7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine, commonly referred to as 7-CMP, is an organic molecule composed of a nitrogen-containing heterocycle with a chlorine substituent. It is a member of the pyrrolo[2,3-c]pyridine family, which is a type of heterocyclic compound that is widely used in organic synthesis. 7-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other complex molecules. In addition, 7-CMP has been found to possess a variety of biological activities and has been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Derivative Formation : A study by Figueroa‐Pérez et al. (2006) demonstrated the use of similar compounds as building blocks for synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement, highlighting its potential in chemical synthesis (Figueroa‐Pérez et al., 2006).
Applications in Agrochemicals and Medicine : Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, starting from compounds like 4-methyl-2-pyrrolidinones, which are structurally similar to 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine. These compounds have potential applications in creating agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Chemical Reactions and Synthesis : Goto et al. (1991) focused on synthesizing various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, providing a range of possible chemical reactions and products that could be derived from similar compounds (Goto et al., 1991).
Pyrrolidines Chemistry and Applications : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, crucial for their biological effects and applications in medicine and industry. Their research contributes to the broader understanding of pyrrolidine chemistry, relevant to compounds like this compound (Żmigrodzka et al., 2022).
Formation of Pyrroles, Pyrazines, and Pyridine : Milić & Piletić (1984) identified various pyrroles and pyridine derivatives in their study of non-enzymic browning reactions, which could be relevant in understanding the formation and applications of similar compounds (Milić & Piletić, 1984).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates several key cellular processes . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways .
Result of Action
The inhibition of FGFRs by this compound can lead to a variety of cellular effects. For instance, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
properties
IUPAC Name |
7-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXLXOAPARBRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609003 | |
Record name | 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945840-68-6 | |
Record name | 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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